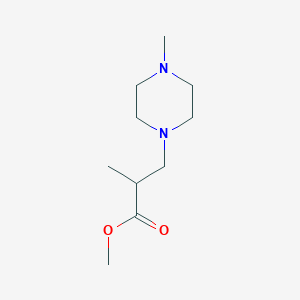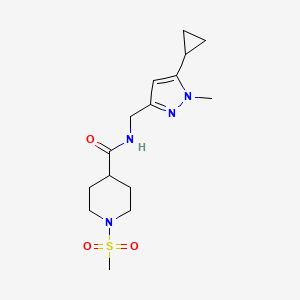![molecular formula C16H22ClNO2 B2910953 4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride CAS No. 2567503-49-3](/img/structure/B2910953.png)
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride is a versatile compound used in various scientific research fields. Its unique structure allows for diverse applications, making it an invaluable tool in pharmaceuticals, organic synthesis, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the benzaldehyde moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Aldehyde Introduction: Introduction of the benzaldehyde group via cross-coupling reactions.
Industrial Production Methods
Industrial production methods often employ multi-step synthesis involving:
Hydrogenation: Reduction of nitro compounds to amines.
Cyclization: Formation of the piperidine ring.
Functionalization: Introduction of the benzaldehyde group.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde to carboxylic acid.
Reduction: Reduction of aldehyde to alcohol.
Substitution: Substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid.
Reduction: 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzyl alcohol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride is used in various scientific research applications, including:
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The benzaldehyde moiety can undergo further chemical modifications, enhancing its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid
- 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzyl alcohol
- N-benzyl piperidines
Uniqueness
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride stands out due to its unique combination of the piperidine ring and benzaldehyde moiety, allowing for diverse chemical reactions and applications in various fields .
Propriétés
IUPAC Name |
4-(2-methyl-3-piperidin-1-ylpropanoyl)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,12-13H,2-4,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECSBBDBTSQSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)


![1-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2910877.png)
![N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide](/img/structure/B2910880.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)
![N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2910883.png)

![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)
![(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide](/img/structure/B2910886.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione](/img/structure/B2910889.png)
![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)

